molecular formula C19H23NO2 B1388785 3-{[4-(Benzyloxy)phenoxy]methyl}piperidine CAS No. 158550-54-0

3-{[4-(Benzyloxy)phenoxy]methyl}piperidine

Cat. No.: B1388785
CAS No.: 158550-54-0
M. Wt: 297.4 g/mol
InChI Key: ZGZUSJFOLZMTLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Benzyloxy)phenoxy]methyl}piperidine typically involves the reaction of 4-(benzyloxy)phenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Benzyloxy)phenoxy]methyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives .

Scientific Research Applications

3-{[4-(Benzyloxy)phenoxy]methyl}piperidine has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is employed in biochemical studies, particularly in proteomics research.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-{[4-(Benzyloxy)phenoxy]methyl}piperidine involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their function and activity. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its versatility in undergoing different chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

IUPAC Name

3-[(4-phenylmethoxyphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-5-16(6-3-1)14-21-18-8-10-19(11-9-18)22-15-17-7-4-12-20-13-17/h1-3,5-6,8-11,17,20H,4,7,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZUSJFOLZMTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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